N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine
Overview
Description
N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine is a complex organic compound characterized by its unique structure, which includes sec-butoxy and phenoxyethoxy groups attached to a benzylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-(sec-butoxy)phenylamine and 4-(2-phenoxyethoxy)benzyl chloride. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butoxy or phenoxyethoxy groups are replaced by other functional groups using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, thereby modulating their activity and resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-butan-2-yloxy-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-3-20(2)29-25-15-11-22(12-16-25)26-19-21-9-13-24(14-10-21)28-18-17-27-23-7-5-4-6-8-23/h4-16,20,26H,3,17-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWTUESQRJPUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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